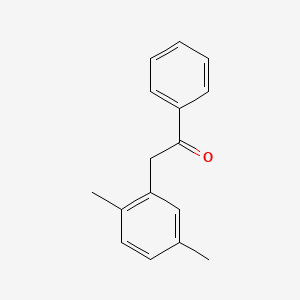
(6-Amino-3h-purin-3-yl)methyl 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate: is a chemical compound that consists of a purine ring, an amino group, and a methyl ester group . Purines are a type of organic compound that are essential for the functioning of DNA and RNA, and they are also found in certain foods and beverages .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate typically involves the reaction of a purine derivative with a suitable esterifying agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions may target the purine ring or the ester group.
Substitution: Substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry: In chemistry, (6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of nucleoside analogs and other biologically active compounds.
Biology: In biological research, this compound is studied for its potential role in DNA and RNA interactions. It is used in experiments to understand the mechanisms of nucleic acid function and regulation.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of antiviral or anticancer drugs due to its structural similarity to nucleosides.
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it valuable for various synthetic applications.
作用机制
The mechanism of action of (6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate involves its interaction with nucleic acids. The compound can mimic natural nucleosides, allowing it to be incorporated into DNA or RNA strands. This incorporation can disrupt normal nucleic acid function, leading to potential therapeutic effects such as inhibition of viral replication or cancer cell growth.
相似化合物的比较
Adenosine: A naturally occurring nucleoside with a similar purine structure.
Guanosine: Another nucleoside with a purine base, commonly found in RNA.
2,6-Diaminopurine: A synthetic analog of adenine with two amino groups.
Uniqueness: (6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate is unique due to its specific ester group, which differentiates it from other purine derivatives. This ester group can influence the compound’s reactivity and biological activity, making it a valuable tool in various research and industrial applications.
属性
CAS 编号 |
81619-09-2 |
|---|---|
分子式 |
C11H15N5O2 |
分子量 |
249.27 g/mol |
IUPAC 名称 |
(6-imino-7H-purin-3-yl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H15N5O2/c1-11(2,3)10(17)18-6-16-5-15-8(12)7-9(16)14-4-13-7/h4-5,12H,6H2,1-3H3,(H,13,14) |
InChI 键 |
RNDGSOFUHJLNGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCN1C=NC(=N)C2=C1N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


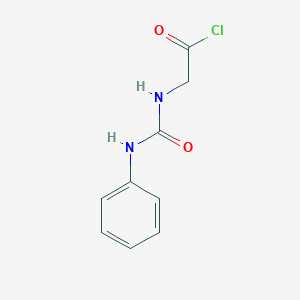
![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)

![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)
![1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol](/img/structure/B14410489.png)
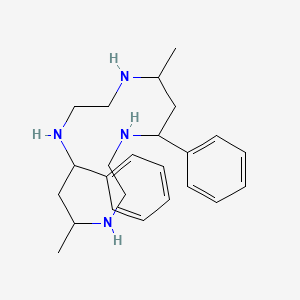
![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)
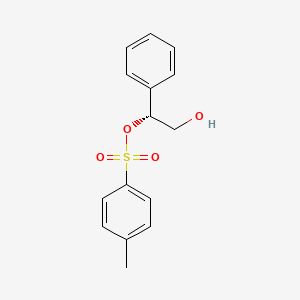
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
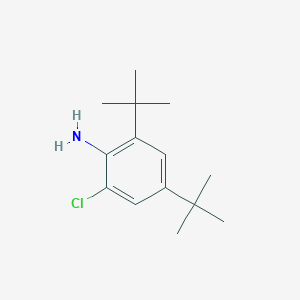
![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)
